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Compound of Interest

Compound Name: Cyclopropanecarboxaldehyde

Cat. No.: B031225 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanecarboxaldehyde

This technical guide provides a comprehensive overview of the spectroscopic data for

cyclopropanecarboxaldehyde (CAS No. 1489-69-6), a key intermediate in various chemical

syntheses. The information presented is intended for researchers, scientists, and professionals

in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
Cyclopropanecarboxaldehyde is a cyclic aldehyde with the molecular formula C₄H₆O and a

molecular weight of 70.09 g/mol .[1][2] Its structure consists of a cyclopropyl ring bonded to a

formyl group. This unique combination of a strained three-membered ring and a reactive

aldehyde functional group leads to interesting spectroscopic features and chemical reactivity.

Key Physical Properties:

Boiling Point: 98-101 °C[3]

Density: 0.938 g/mL at 25 °C[3]

Refractive Index: n20/D 1.4298[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b031225?utm_src=pdf-interest
https://www.benchchem.com/product/b031225?utm_src=pdf-body
https://www.benchchem.com/product/b031225?utm_src=pdf-body
https://www.benchchem.com/product/b031225?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1489696&Mask=200
https://www.sigmaaldrich.com/JP/ja/product/aldrich/272213
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4132338.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4132338.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4132338.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for elucidating the structure of

cyclopropanecarboxaldehyde, revealing details about its proton and carbon environments.

The molecule exists as a mixture of cis and trans conformers, which can be observed at low

temperatures.

¹H NMR Spectroscopy
The ¹H NMR spectrum of cyclopropanecarboxaldehyde is characterized by signals from the

aldehydic proton and the protons on the cyclopropyl ring. At room temperature, the signals are

often averaged due to rapid conformational exchange. However, low-temperature studies have

allowed for the characterization of individual conformers.[4]

Table 1: ¹H NMR Spectroscopic Data for Cyclopropanecarboxaldehyde

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent/Tempe
rature

Aldehyde (-CHO) 8.93[5] Doublet 5.89
CCl₄ / Room

Temp.

Aldehyde (-CHO) 8.87[4] Doublet 5.89

3:1:1

CHClF₂/CHCl₂F/

CF₂Cl₂ / 22.7 °C

Aldehyde (-

CHO), cis
10.11[4] - -

3:1:1

CHClF₂/CHCl₂F/

CF₂Cl₂ / -169.2

°C

Aldehyde (-

CHO), trans
8.40[4] - -

3:1:1

CHClF₂/CHCl₂F/

CF₂Cl₂ / -169.2

°C

Methine (CH) 1.5 - 2.2[5] Multiplet -
CCl₄ / Room

Temp.

Methylene (CH₂) 1.02 - 1.75[5] Multiplet -
CCl₄ / Room

Temp.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopropanecarboxaldehyde

Carbon Assignment Chemical Shift (δ, ppm) Solvent

Carbonyl (C=O) ~200 CDCl₃

Methine (CH) ~50 CDCl₃

Methylene (CH₂) ~10 CDCl₃

Note: Specific chemical shift values for ¹³C NMR are available in spectral databases such as

SpectraBase.[6] The values provided here are typical for similar structures.[7]

Infrared (IR) Spectroscopy
The IR spectrum of cyclopropanecarboxaldehyde is dominated by a strong absorption band

corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes.

Table 3: Key IR Absorption Bands for Cyclopropanecarboxaldehyde

Functional Group Wavenumber (cm⁻¹) Description

C=O Stretch 1730[5]
Strong, characteristic aldehyde

carbonyl stretch

C-H Stretch (aldehyde) ~2720 and ~2820 Medium, often two bands

C-H Stretch (cyclopropyl) ~3000-3100 Medium to weak

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of cyclopropanecarboxaldehyde results in the

formation of a molecular ion and various fragment ions, which can be used to confirm the

molecular weight and deduce structural features.
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Table 4: Key Mass Spectrometry Data (EI) for Cyclopropanecarboxaldehyde

m/z Relative Intensity (%) Assignment

70 High Molecular Ion [M]⁺

69 High [M-H]⁺

41 High [C₃H₅]⁺ (cyclopropyl cation)

29 High [CHO]⁺ (formyl cation)

Note: The fragmentation pattern can be viewed on the NIST WebBook.[1]

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 5-25 mg of cyclopropanecarboxaldehyde is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean 5 mm NMR

tube.[8][9] The solution must be homogeneous and free of solid particles.

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).

The magnetic field is stabilized by locking onto the deuterium signal of the solvent. Shimming

is performed to optimize the magnetic field homogeneity and improve spectral resolution.[8]

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.[9]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the

residual solvent peak.[10]
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): A drop of liquid cyclopropanecarboxaldehyde is placed

on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to

create a thin liquid film between the plates.[11][12]

Background Spectrum: A background spectrum of the empty spectrometer is recorded to

subtract the contributions from atmospheric water and carbon dioxide.

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the

IR spectrum is recorded.[12] The instrument measures the transmission or absorbance of

infrared radiation as a function of wavenumber.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, where it is vaporized in a high vacuum environment.[13][14]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion (radical cation).[13][14]

Mass Analysis: The ions are accelerated by an electric field and then separated based on

their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole mass analyzer.[13]

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.[13] The most abundant ion is set to a relative

intensity of 100% (the base peak).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like cyclopropanecarboxaldehyde.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

Pure Sample
(Cyclopropanecarboxaldehyde)

Dissolution in
Deuterated Solvent (NMR)

Preparation of
Thin Film (IR)

Vaporization
(MS)

NMR Spectrometer
(¹H, ¹³C) IR Spectrometer Mass Spectrometer

FID Acquisition &
Fourier Transform

Absorbance/Transmittance
Measurement

Ion Detection &
m/z Sorting

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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